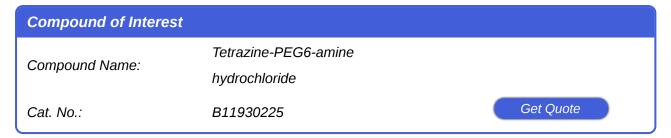


# comparative study of cleavable vs non-cleavable tetrazine linkers

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A Comparative Study of Cleavable vs. Non-Cleavable Tetrazine Linkers in Bioconjugation and Drug Delivery

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation, particularly in the burgeoning field of antibody-drug conjugates (ADCs), is a critical determinant of therapeutic efficacy and safety. Tetrazine linkers, renowned for their role in bioorthogonal chemistry, offer versatile platforms for attaching therapeutic payloads to targeting moieties. These linkers can be broadly categorized into two classes: cleavable and non-cleavable. This guide provides an objective comparison of their performance, supported by experimental data, to inform the rational design of next-generation bioconjugates.

# At a Glance: Cleavable vs. Non-Cleavable Tetrazine Linkers



Feature	Cleavable Tetrazine Linkers	Non-Cleavable Tetrazine Linkers
Release Mechanism	Triggered by specific physiological conditions (e.g., reducing agents, pH, enzymes) or external stimuli.	Relies on the complete proteolytic degradation of the antibody backbone within the lysosome.[1]
Payload Form	Typically releases the unmodified, native payload.	Releases the payload with an attached linker remnant and amino acid residue.[2]
Bystander Effect	High potential for a bystander effect, where the released payload can kill neighboring antigen-negative cells.[1]	Generally, a limited or no bystander effect due to the charged nature of the released payload-linker complex.[3]
Plasma Stability	Can be susceptible to premature payload release in circulation, depending on the cleavage trigger.[4]	Generally exhibit higher stability in plasma, minimizing off-target toxicity.[2]
Therapeutic Index	The therapeutic index can be influenced by the balance between potent bystander killing and potential off-target toxicity from premature payload release.[5][6]	Often associated with a wider therapeutic window due to enhanced stability and lower off-target toxicity.[2]
Common Attachment	Disulfide bonds, "click-to- release" systems.	Thioether bonds (via maleimide chemistry).

# **Introduction to Tetrazine Linker Technology**

Tetrazine linkers leverage the inverse electron-demand Diels-Alder (iEDDA) reaction with a strained alkene, such as trans-cyclooctene (TCO), to form a stable covalent bond. This bioorthogonal reaction is exceptionally fast and proceeds with high selectivity in complex biological environments, making it ideal for bioconjugation.[7] The core of the linker's



functionality—whether it is cleavable or non-cleavable—is determined by the chemical nature of the spacer connecting the tetrazine moiety to the payload.

#### **Cleavable Tetrazine Linkers**

Cleavable linkers are designed to release their payload in response to a specific trigger present in the target microenvironment, such as a tumor. This controlled release is a key advantage, as it can unleash the full potency of the payload directly at the site of action.

A common strategy for creating a cleavable tetrazine linker is to incorporate a disulfide bond. This bond is stable in the bloodstream but is readily cleaved in the reducing environment of the cell, which has a high concentration of glutathione (GSH).[1] Another innovative approach is the "click-to-release" system, where the iEDDA reaction itself initiates a cascade that leads to the cleavage of the payload.[8]

#### **Non-Cleavable Tetrazine Linkers**

In contrast, non-cleavable linkers form a highly stable bond that is resistant to biological degradation. The release of the payload from an ADC with a non-cleavable linker is dependent on the internalization of the entire conjugate and its subsequent degradation within the lysosome of the target cell.[1] This process releases the payload still attached to the linker and a residual amino acid from the antibody. A common method for creating a non-cleavable linkage involves the reaction of a maleimide-functionalized tetrazine linker with a thiol group on the antibody to form a stable thioether bond.

## **Comparative Performance Data**

The following tables summarize key performance data for cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons of tetrazine-based linkers in a single study are limited; therefore, the data presented is a compilation from various studies to provide a comparative overview.

#### In Vitro Cytotoxicity



ADC Construct	Linker Type	Cell Line	IC50	Citation
Trastuzumab-vc- MMAE	Cleavable (dipeptide)	N87 (HER2+)	~1 ng/mL	[9]
Trastuzumab-vc- MMAE	Cleavable (dipeptide)	MCF7 (HER2-)	>1000 ng/mL	[9]
T-DM1 (Kadcyla®)	Non-cleavable (thioether)	SK-BR-3 (HER2+)	~10 ng/mL	[3]
T-DXd (Enhertu®)	Cleavable (tetrapeptide)	SK-BR-3 (HER2+)	~1 ng/mL	[3]

Note: The data for vc-MMAE, T-DM1, and T-DXd are provided as representative examples of cleavable and non-cleavable ADCs, as direct comparative data for tetrazine-based ADCs is not readily available in this format.

**In Vivo Efficacy** 

ADC Construct	Linker Type	Xenograft Model	Outcome	Citation
tc-ADC (MMAE)	Cleavable (click- to-release)	OVCAR-3	Potent therapeutic effect	[8]
vc-ADC (MMAE)	Cleavable (dipeptide)	OVCAR-3	No tumor growth control	[8]
Trastuzumab(M MAE)2	Non-cleavable (dihydropyridazin e)	SK-BR-3 (HER2 high)	High selectivity and cytotoxicity	[10]

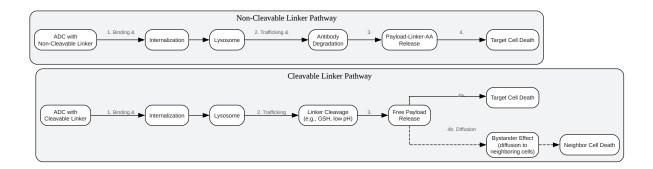
## **Plasma Stability**



ADC Construct	Linker Type	Species	Stability Metric	Result	Citation
Trastuzumab( TAMRA)2	Non- cleavable (dihydropyrid azine)	Human	ELISA	Payload attached for >5 days	[10]
Cysteine- conjugated ADC	Non- cleavable	Mouse	DAR reduction over time	Linker- dependent stability	[11]
vc-MMAE ADC	Cleavable (dipeptide)	Mouse	% payload release at 6 days	>20%	[12]
vc-MMAE ADC	Cleavable (dipeptide)	Human	% payload release at 6 days	<1%	[12]

Signaling Pathways and Experimental Workflows Mechanism of Action: Cleavable vs. Non-Cleavable Linkers



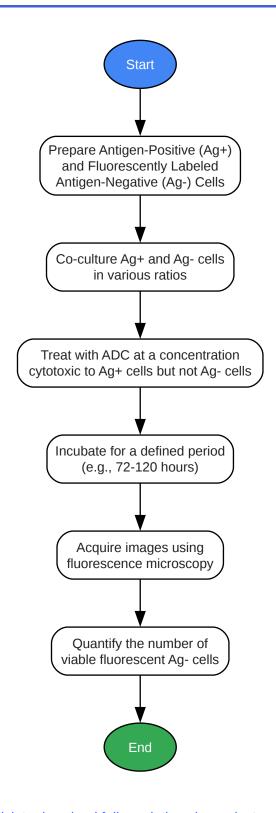


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Caption: Mechanisms of action for ADCs with cleavable versus non-cleavable linkers.

### **Experimental Workflow: In Vitro Bystander Effect Assay**





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